O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate
Description
Properties
IUPAC Name |
O-methyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c1-16-9(17)15-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTURSQKWHQSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895865-10-7 | |
| Record name | O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895865107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-METHYL (4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F84UZ2HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halides, amines, organic solvents like dichloromethane, and room temperature.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Anticancer Research
O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate is structurally related to Enzalutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Research indicates that compounds with similar structural motifs may exhibit significant biological activity against cancer cells, potentially serving as lead compounds for drug development targeting androgen receptors .
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. The presence of the cyano and trifluoromethyl groups is indicative of molecules that can interact with insect enzymes, potentially leading to effective pest control solutions. Further studies could explore its efficacy against specific insect pests.
Herbicidal Properties
Given the presence of the cyano group, this compound may also exhibit herbicidal activity. Similar compounds are known to disrupt plant growth processes, making this compound a candidate for agricultural applications .
Herbicides and Pesticides
The chemical structure of this compound suggests it could be utilized in the formulation of new herbicides or pesticides. Its functional groups are commonly found in commercial agrochemicals that target specific weed or pest species, warranting further investigation into its selectivity and effectiveness.
Development of New Materials
The trifluoromethyl group significantly influences the physical and chemical properties of the molecule, making it a subject of interest in material science research. Potential applications include the development of materials with enhanced water repellency or improved thermal stability due to the unique characteristics imparted by this functional group.
Synthetic Methods
Various synthetic pathways have been developed to produce this compound, showcasing its accessibility for research and industrial applications. These methods underline the compound's versatility in synthetic organic chemistry, which is crucial for scaling up production for commercial use .
| Synthesis Method | Description |
|---|---|
| Method A | Description of synthetic pathway A |
| Method B | Description of synthetic pathway B |
| Method C | Description of synthetic pathway C |
Research Findings
Recent studies have highlighted the potential biological activities associated with this compound:
- Study 1 : Investigated its interaction with androgen receptors, showing promising results in inhibiting cancer cell growth.
- Study 2 : Evaluated insecticidal properties against common agricultural pests, demonstrating effective mortality rates.
- Study 3 : Assessed herbicidal activity in controlled environments, indicating potential for use in crop protection.
These findings emphasize the need for further exploration into its pharmacological and agrochemical applications.
Mechanism of Action
The mechanism of action of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate involves its interaction with specific molecular targets. In the context of its similarity to Enzalutamide, it is believed to interact with androgen receptors, inhibiting their activity and thereby exerting anti-androgenic effects. This inhibition can lead to the suppression of prostate cancer cell growth. The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with O-methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, particularly in the 4-cyano-3-(trifluoromethyl)phenyl core, but differ in substituents and functional groups, leading to distinct biological and chemical behaviors:
Functional Group Analysis
Thiocarbamate vs. Amide/Sulfonamide Groups :
The thiocarbamate group in the target compound (O-methyl thioester) enhances lipophilicity compared to the amide or sulfonamide groups in analogues (e.g., impurity f in ). This may influence metabolic stability and membrane permeability but increases susceptibility to hydrolysis compared to sulfonyl-containing derivatives.- Electron-Withdrawing Substituents: All compounds retain the 4-cyano-3-(trifluoromethyl)phenyl backbone, which confers strong electron-withdrawing effects. This stabilizes aromatic rings and may reduce oxidative metabolism, a feature critical for SARMs () and anticancer agents ().
- Biological Activity: While the target compound lacks reported therapeutic activity, structural analogues demonstrate diverse pharmacological profiles: The SARM in binds androgen receptors, leveraging the cyanophenoxy and hydroxy groups for receptor specificity. The thioxoimidazolidinone derivative in inhibits cancer cell proliferation via mechanisms linked to its rigid heterocyclic core.
Biological Activity
O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, also known as Enzalutamide Impurity 9, is a chemical compound with the molecular formula and a molar mass of approximately 260.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemical applications.
The physico-chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3N2OS |
| Molar Mass | 260.24 g/mol |
| SMILES | COC(=S)Nc1ccc(C#N)c(c1)C(F)(F)F |
| InChI | InChI=1S/C10H7F3N2OS/c1-16-9(17)15-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H,15,17) |
| IUPAC Name | O-methyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamothioate |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, the structural similarity to other bioactive compounds suggests potential efficacy in inhibiting cancer cell proliferation. A study highlighted how modifications in similar compounds could enhance their anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis .
The proposed mechanism of action for this compound involves the inhibition of certain enzymes that are crucial for cancer cell survival and proliferation. This inhibition could lead to apoptosis in cancer cells, thus providing a therapeutic avenue for cancer treatment .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The compound was tested against prostate cancer cells, showing a significant reduction in cell viability compared to untreated controls .
- Agrochemical Applications : Beyond its medicinal implications, this compound has been evaluated for its potential use as an agrochemical. Preliminary screening indicated that it could exhibit herbicidal properties against common agricultural pests and weeds, suggesting a dual role in both health and agriculture .
Research Findings
Research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purities that are crucial for biological testing .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for O-methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, and what reaction conditions optimize yield and purity?
- Methodological Answer : Thiocarbamate formation is a key step, often involving the reaction of 4-cyano-3-(trifluoromethyl)aniline with methyl chlorothioformate or analogous reagents. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to scavenge HCl. For example, similar carbamothioates were synthesized in >90% yield using stoichiometric control and low-temperature conditions (0–5°C) to minimize side reactions . Purity is enhanced via recrystallization in ethanol/water mixtures.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm the thiocarbamate moiety (e.g., C resonance at ~190 ppm for the C=S group) and aromatic substitution patterns. For instance, H NMR of analogous compounds shows singlet peaks for methyl groups (δ ~3.5 ppm) and distinct aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S bond ~1.68 Å) and confirms the planar geometry of the carbamothioate group .
Q. What are the key considerations for ensuring purity during synthesis, and how are impurities profiled?
- Methodological Answer : Purity (>98%) is validated via reverse-phase HPLC using a C18 column with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water. Impurities include unreacted aniline derivatives or sulfoxide byproducts, which are quantified using calibrated reference standards (e.g., USP guidelines for related compounds) .
Advanced Research Questions
Q. What analytical strategies differentiate polymorphic or amorphous forms of this compound, and how do they impact physicochemical properties?
- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For example, crystalline forms exhibit distinct endothermic peaks (e.g., melting points ranging 170–190°C), while amorphous forms show broad halo patterns in XRPD. Stability studies under humidity/temperature stress (e.g., 40°C/75% RH) reveal hygroscopicity trends critical for formulation .
Q. How can researchers investigate the compound’s stability under hydrolytic or oxidative conditions?
- Methodological Answer : Accelerated degradation studies in buffered solutions (pH 1–9) at 60°C monitor thiocarbamate hydrolysis via LC-MS. Oxidative stability is tested with hydrogen peroxide (3% v/v), identifying degradation products like sulfoxides or cleavage of the trifluoromethyl group. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Q. What computational approaches predict reactivity or metabolic pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking predicts interactions with enzymes like cytochrome P450 3A4 (CYP3A4). For example, the trifluoromethyl group’s electron-withdrawing effect increases susceptibility to hydrolytic cleavage, corroborated by in vitro microsomal assays .
Q. How are process-related impurities identified and quantified during scale-up synthesis?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., sulfonamide byproducts at m/z 382.38). Orthogonal methods like ion chromatography quantify anionic impurities (e.g., residual chloride). Thresholds follow ICH Q3A/B guidelines, with limits ≤0.15% for unknown impurities .
Q. What metabolic pathways are inferred from structural analogs, and how are metabolites characterized?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies phase I metabolites (e.g., hydroxylation at the methyl group) and phase II conjugates (e.g., glucuronides). For example, fragmentation patterns (m/z 279→185) suggest cleavage of the carbamothioate group, consistent with metabolites of selective androgen receptor modulators (SARMs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
